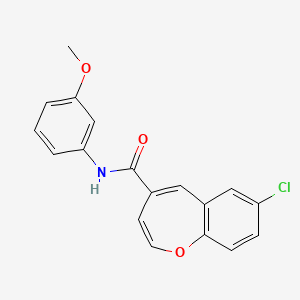
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide, commonly known as AEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AEB is a sulfonamide derivative of the natural amino acid taurine and is structurally similar to other sulfonamide drugs such as sulfamethoxazole and sulfadiazine. In
Mechanism of Action
The mechanism of action of AEB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AEB has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins and induces cell death. AEB has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
AEB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, AEB has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, AEB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kappaB signaling pathway. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of AEB is its potential therapeutic applications in various diseases. AEB has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of AEB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of AEB is not fully understood, which can make it challenging to optimize its therapeutic effects.
Future Directions
There are several future directions for the research and development of AEB. One direction is to further investigate the mechanism of action of AEB, which can help to optimize its therapeutic effects. Another direction is to develop novel formulations of AEB that can improve its solubility and bioavailability. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of AEB in various diseases. Overall, AEB has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of AEB involves the condensation reaction between 2-(5-acetylthiophen-2-yl)ethylamine and butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain a white crystalline powder.
Scientific Research Applications
AEB has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, AEB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AEB has also been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-4-9-18(15,16)13-8-7-11-5-6-12(17-11)10(2)14/h5-6,13H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWBCJLYBGQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

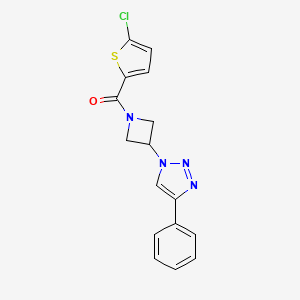
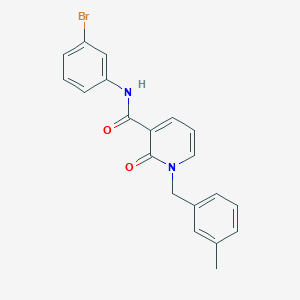
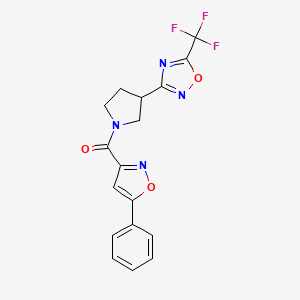
![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2900022.png)
![(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2900024.png)
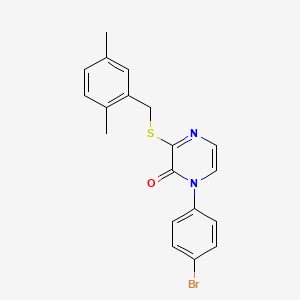
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)



